7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
説明
特性
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-14(2)16-9-11-17(12-10-16)21-20(15(3)26-23-24-13-25-28(21)23)22(29)27-18-7-5-6-8-19(18)30-4/h5-15,20-21H,1-4H3,(H,27,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPLTTKFWPMNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been shown to inhibit c-met kinase, which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have been found to exhibit anti-tumor activity by inhibiting c-met kinase. This inhibition could potentially disrupt the signaling pathways that promote cancer cell proliferation and survival.
Biochemical Pathways
C-met kinase, a potential target of this compound, is involved in several signaling pathways, including the pi3k/akt and mapk pathways. Inhibition of c-Met kinase could therefore affect these pathways and their downstream effects, potentially leading to reduced cancer cell proliferation and survival.
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines. This suggests that the compound could potentially induce cell cycle arrest or apoptosis in cancer cells.
生物活性
The compound 7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 767318-41-2) is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class. This class of compounds has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.
- Molecular Formula : C23H27N5O2
- Molecular Weight : 405.5 g/mol
- Structure : The compound features a triazole-pyrimidine core structure which is significant in its biological activity.
Antimicrobial Activity
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit notable antimicrobial properties. For instance, a study highlighted that derivatives of these compounds were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition of growth (MIC values ranging from 10 to 100 µg/mL) . While specific data on the mentioned compound's antimicrobial efficacy is limited, its structural similarity to known active compounds suggests potential effectiveness.
Anti-inflammatory Effects
The anti-inflammatory potential of triazolo[1,5-a]pyrimidines has been documented in several studies. For example, derivatives have shown inhibition of pro-inflammatory cytokines in carrageenan-induced paw edema models . Although direct studies on this specific compound are sparse, the presence of methoxy and isopropyl groups may enhance its anti-inflammatory properties through modulation of inflammatory pathways.
Cytotoxicity and Anticancer Activity
Compounds similar to the one have been evaluated for their cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that triazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by activating caspase pathways . The specific compound's ability to inhibit cancer cell proliferation is an area for further investigation but aligns with the general trend observed in related compounds.
Case Studies and Research Findings
科学的研究の応用
Therapeutic Applications
- Neurokinin Receptor Antagonism
- Antitumor Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Case Study 1: Neurokinin-3 Receptor Modulation
A study focused on the synthesis and biological evaluation of triazolo-pyrimidine derivatives highlighted the significant role of NK-3 antagonism in managing anxiety and depression. The tested compounds showed a marked reduction in anxiety-like behaviors in animal models, establishing a link between receptor modulation and behavioral outcomes.
Case Study 2: Antitumor Activity Assessment
In vitro assays conducted on cancer cell lines demonstrated that triazolo-pyrimidine derivatives induced apoptosis through the activation of caspases. The compound was shown to inhibit tumor growth significantly compared to control groups in xenograft models.
Research Findings
Recent literature emphasizes the versatility of triazolo-pyrimidine compounds in drug design:
- Mechanistic Insights: Research has detailed the interaction of these compounds with specific receptors and enzymes involved in disease pathways.
- Synthesis Innovations: Novel synthetic routes have been developed to enhance yield and purity, facilitating further pharmacological studies.
類似化合物との比較
Position 7 Modifications
Impact : The 4-isopropylphenyl group in the target compound balances lipophilicity and steric effects, favoring passive diffusion across membranes compared to polar hydroxylated analogs .
Amide Group Variations
Impact : The 2-methoxyphenyl amide in the target compound offers a balance between hydrogen-bonding capacity and steric constraints, which may optimize target engagement .
Comparison :
- : Employs carboxylate ester intermediates with additives like K₂CO₃ for cyclization (yields: 70–85%) .
- : Uses N-substituted acetoacetamides for direct carboxamide formation, avoiding post-synthetic amidation steps .
Pharmacokinetic and Binding Properties
Docking studies () highlight substituent effects on target affinity:
- Hydrophobic pockets : The 4-isopropylphenyl group in the target compound shows strong van der Waals interactions with hydrophobic residues (e.g., Val96 in kinase targets).
- Methoxy groups : In analogs like 7-(2,4,5-trimethoxyphenyl)-N-(3-pyridinyl) (), methoxy substituents enhance binding to polar pockets via dipole interactions .
Q & A
Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield?
The compound is synthesized via multicomponent reactions involving triazolopyrimidine precursors and substituted aryl amines. Key steps include cyclocondensation and carboxamide coupling. Ethanol/water (1:1 v/v) is a preferred solvent due to its ability to stabilize intermediates, while TMDP (trimethylenedipiperidine) is used as a catalyst for its high efficiency in forming the tetrahydro-triazolo-pyrimidine core . However, TMDP’s toxicity and regulatory restrictions (due to its use in illicit drug synthesis) necessitate strict safety protocols or alternative catalysts like piperidine derivatives under inert atmospheres .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- 1H/13C NMR : Used to confirm substituent positions and hydrogen bonding patterns (e.g., methoxyphenyl and isopropyl groups) .
- X-ray crystallography : Resolves bond angles and dihedral distortions in the tetrahydro-pyrimidine ring, with deviations >5° indicating steric strain from the isopropyl group .
- IR spectroscopy : Identifies carboxamide C=O stretching (~1680 cm⁻¹) and triazole N-H bending (~1550 cm⁻¹) .
- Microanalysis : Validates elemental composition (C, H, N) with <0.3% deviation from theoretical values .
Q. How do solvent and catalyst choices impact scalability and reproducibility?
Ethanol/water mixtures enhance solubility of polar intermediates, reducing side reactions like hydrolysis. TMDP increases reaction rates by 30–40% compared to piperidine but requires post-reaction neutralization with acetic acid to mitigate toxicity . For large-scale synthesis, flow chemistry (e.g., continuous stirred-tank reactors) is recommended to control exothermic cyclization steps .
Advanced Research Questions
Q. How can heuristic algorithms optimize reaction conditions for improved yield?
Bayesian optimization models, trained on parameters like temperature (80–120°C), catalyst loading (5–15 mol%), and solvent ratios, predict optimal yields with fewer experiments. For example, a Pareto front analysis balances yield (>85%) and reaction time (<6 hrs) . Genetic algorithms further refine these parameters by simulating mutations in catalyst-substrate interactions .
Q. How to resolve contradictions in biological activity data across structural analogs?
Molecular docking studies (e.g., AutoDock Vina) compare binding affinities of analogs with target enzymes (e.g., kinase inhibitors). For instance, substituting 4-isopropylphenyl with 4-fluorophenyl reduces steric hindrance, increasing IC50 values by 2–3 fold . Meta-analysis of dose-response curves (using GraphPad Prism) identifies outliers caused by assay variability (e.g., fluorescence quenching in cell-based assays) .
Q. What methodologies are used for pharmacokinetic (PK) modeling of this compound?
- In silico ADME prediction : SwissADME estimates logP (2.8–3.2) and bioavailability (55–60%), highlighting potential CYP3A4 metabolism due to the methoxyphenyl group .
- Plasma protein binding assays : Equilibrium dialysis (using human serum albumin) quantifies unbound fractions (<5%), correlating with in vivo half-life .
- Compartmental modeling : Monolix software simulates first-order absorption (ka = 0.25 hr⁻¹) and volume of distribution (Vd = 1.2 L/kg) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on bioactivity .
- Scaffold hopping : Synthesize thiadiazolo-pyrimidine analogs (e.g., replacing triazole with thiadiazole) to evaluate ring flexibility .
- 3D-QSAR : CoMFA/CoMSIA models map electrostatic and steric fields to predict activity cliffs .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
